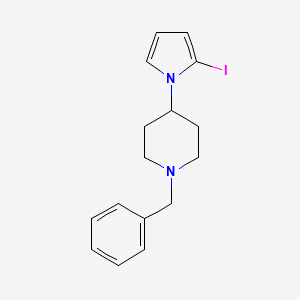
1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine is a useful research compound. Its molecular formula is C16H19IN2 and its molecular weight is 366.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of cholinergic signaling. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a benzyl group and an iodinated pyrrole moiety. The presence of iodine enhances the lipophilicity of the molecule, which may influence its pharmacokinetic properties and biological interactions.
Muscarinic Receptor Antagonism
Research indicates that this compound acts as an antagonist at muscarinic receptors, particularly the M4 subtype. This activity suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease by modulating cholinergic signaling pathways . The compound's ability to inhibit acetylcholinesterase (AChE) has also been observed, leading to increased levels of acetylcholine in the brain, which may improve cognitive function .
Structure-Activity Relationships (SAR)
A detailed SAR study has shown that modifications to the piperidine and pyrrole moieties can significantly affect biological activity. For instance, the introduction of halogen substituents has been linked to enhanced antibacterial and antifungal properties in related compounds . The following table summarizes key findings from SAR studies related to piperidine derivatives:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| 1-Benzylpiperidine | Piperidine ring with benzyl substitution | Analgesic effects | Lacks pyrrolidine moiety |
| 4-Pyrrolidinopiperidine | Piperidine with pyrrolidine substitution | CNS effects | Similar activity profile |
| 1-Benzyl-4-(2-phthalimidoethyl)piperidine | Phthalimidoethyl group | AChE inhibition | Different functional group impacts |
| This compound | Iodinated pyrrolidine moiety | Muscarinic receptor antagonist | Enhanced lipophilicity |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, highlighting their potential applications:
- Cognitive Enhancement : A study demonstrated that derivatives of piperidine compounds, including those similar to this compound, showed significant AChE inhibition, which is crucial for cognitive enhancement in Alzheimer's models .
- Antimicrobial Activity : In vitro tests indicated that related pyrrolidine derivatives exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that structural modifications can enhance antimicrobial efficacy.
- Neuroprotective Effects : Preliminary research suggests that compounds with similar structures may offer neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .
科学的研究の応用
Medicinal Chemistry Applications
Neurological Disorders
Research indicates that compounds similar to 1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine have potential as muscarinic receptor antagonists. These compounds are being investigated for their efficacy in treating neurological diseases such as Alzheimer's disease and Lewy body dementia. The modulation of cholinergic signaling through these receptors is critical for cognitive function, and antagonists may help alleviate symptoms associated with cognitive deficits .
Cancer Therapy
The compound's structural features suggest potential anticancer properties. Studies have shown that piperidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds derived from similar structures have demonstrated cytotoxic effects against hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin . The mechanism often involves the inhibition of critical pathways associated with tumor growth and metastasis.
Biocidal Activities
Recent investigations into the biocidal properties of piperidine derivatives reveal their effectiveness against various pathogens. For example, compounds containing piperidine moieties have shown promise as antifungal agents by inhibiting chitin synthase, which is vital for fungal cell wall integrity. This inhibition can suppress the growth of several fungal strains, including Candida albicans and Aspergillus species .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Structure modifications can significantly influence its pharmacokinetic properties and efficacy against targeted diseases. Recent studies emphasize the importance of specific substituents on the piperidine ring in enhancing binding affinity to biological targets .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies where similar compounds were tested for their therapeutic effects:
These findings highlight the versatility of piperidine derivatives in addressing various health challenges.
特性
IUPAC Name |
1-benzyl-4-(2-iodopyrrol-1-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2/c17-16-7-4-10-19(16)15-8-11-18(12-9-15)13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMIVAWAFVXKJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CC=C2I)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













